molecular formula C20H16F3N3O3 B5652315 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B5652315
M. Wt: 403.4 g/mol
InChI Key: HMDYKBXMNUFMGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, which shares a methoxyphenyl group, was achieved through reactions involving pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride. The process underscores the intricate steps required to assemble compounds with specific functional groups and structural features (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[3-(4-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide is determined using techniques like X-ray diffraction. For example, a related molecule, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, exhibited a linearly extended conformation in its crystal structure, highlighting the importance of molecular geometry in understanding the properties and reactivity of such compounds (Acta crystallographica. Section C, Crystal structure communications, 2005).

Chemical Reactions and Properties

Chemical reactions involving acetamides and their derivatives can lead to a variety of products with significant biological activity. The synthesis and biological evaluation of compounds derived from acetamides, including their reactivity towards primary and heterocyclic amines, demonstrate the versatility of these chemical entities in generating pharmacologically active molecules (Synthetic Communications, 2021).

Physical Properties Analysis

The physical properties of compounds like 2-[3-(4-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide are crucial for their application and handling. These properties include solubility, melting point, and crystal structure, which can be influenced by the compound's molecular geometry and intermolecular interactions. Studies on related molecules provide insights into how these properties are analyzed and reported (Molecular Crystals and Liquid Crystals, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are integral to the utility of chemical compounds in various applications. For example, the in vitro metabolism of a related compound, 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide, highlights the importance of understanding metabolic pathways and the role of enzymes like aldehyde oxidase in the biotransformation of such molecules (Drug Metabolism and Disposition, 2023).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-29-16-8-2-13(3-9-16)17-10-11-19(28)26(25-17)12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYKBXMNUFMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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